Methyl 3-chloro-6-iodopyrazine-2-carboxylate
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Overview
Description
Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4ClIN2O2 and a molecular weight of 298.47 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
The synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate typically involves the reaction of 3-chloro-6-iodopyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 3-chloro-6-iodopyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Methyl 3-chloro-6-iodopyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and applications.
Methyl 6-iodopyrazine-2-carboxylate:
3-Chloro-6-iodopyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the methyl ester.
Properties
Molecular Formula |
C6H4ClIN2O2 |
---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
methyl 3-chloro-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
InChI Key |
IXUAICVOCBTRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)I |
Origin of Product |
United States |
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